3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

Description

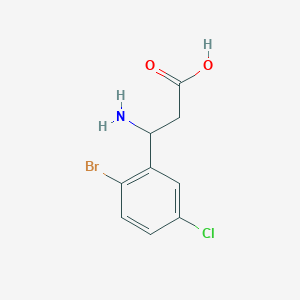

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid (CAS: 1259975-21-7, Molecular Formula: C₉H₉BrClNO₂) is a halogenated aromatic amino acid derivative. Its structure features a propanoic acid backbone with an amino group at the β-position and a 2-bromo-5-chlorophenyl substituent (Fig. 1). This compound has been discontinued in commercial catalogs, as noted in industrial reports , though its synthesis and properties remain relevant for research into halogenated bioactive molecules.

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |

InChI Key |

LIFMFDAYAWAMIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Chlorination of Precursors

The primary approach involves halogenation of phenylpropanoic acid derivatives. According to Vulcanchem, the synthesis typically starts with large-scale bromination of phenylpropanoic acid or related intermediates, such as cinnamic acid, under controlled conditions to introduce bromine selectively at the ortho position relative to the phenyl ring. Chlorination at the 5-position of the aromatic ring is achieved through electrophilic aromatic substitution, often employing chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) under specific temperature conditions to prevent over-halogenation.

Sequential Halogenation Strategy

The process generally involves:

- Step 1: Bromination of phenylpropanoic acid or its derivatives using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under UV light or heat, targeting the ortho position.

- Step 2: Chlorination of the aromatic ring at the 5-position, often via electrophilic substitution with chlorine gas or N-chlorosuccinimide, under mild conditions to avoid polyhalogenation.

Functional Group Transformation to the Target Compound

Following halogenation, the intermediate undergoes further reactions such as:

- Amino group introduction: Via diazotization of aniline derivatives, followed by substitution with appropriate amino groups, as indicated in patent literature.

- Carboxylation: Ensuring the presence of the carboxylic acid functional group, often via oxidation or hydrolysis of precursors.

Specific Preparation Methods

Method 1: Hydrolysis of Halogenated Precursors

Based on the patent CN101735023B, a notable method involves hydrolyzing halogenated compounds in an acidic medium to yield the target amino acid. The process includes:

- Hydrolyzing a halogenated intermediate (e.g., halogenated phenylpropanoic acid) in a mixture of aqueous sulfuric acid and organic inert solvents such as toluene or dichloromethane at temperatures between 80°C and 120°C.

- The hydrolysis converts ester or amide precursors into the free amino acid, with halogen substitutions intact.

Method 2: Diazotization and Nucleophilic Substitution

Another approach involves:

- Diazotization of aniline derivatives followed by substitution with amino groups, as described in patent US8946476B2, which emphasizes the use of optically enriched or pure amino derivatives reacted with bases like sodium hydroxide or potassium hydroxide in solvents such as dichloromethane or toluene.

Method 3: Direct Halogenation of Phenylpropanoic Acid Derivatives

A more direct route involves:

- Bromination of 3-phenylpropanoic acid derivatives using NBS under radical conditions.

- Chlorination at the aromatic ring using NCS or chlorine gas.

- Purification through recrystallization or chromatography to obtain high-purity compounds.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), radical initiators (AIBN) | UV or heat, 60–80°C | Selective at ortho position |

| Chlorination | Chlorine gas or N-chlorosuccinimide (NCS) | Mild, room temperature to 50°C | Controls regioselectivity |

| Hydrolysis | Aqueous sulfuric acid, organic solvents (toluene, dichloromethane) | 80–120°C | Converts esters/amides to acids |

| Diazotization | Sodium nitrite, acid | 0–5°C | Forms diazonium salts for substitution |

| Reduction | Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation | Reflux in ether or H₂/Pd-C | Reduces carboxyl groups or removes halogens |

Data and Research Findings

Yield and Purity Data

| Method | Typical Yield | Purity Level | Remarks |

|---|---|---|---|

| Hydrolysis of halogenated precursors | 65–85% | >98% (HPLC) | Efficient for scale-up |

| Diazotization route | 70–90% | >99% | Suitable for stereochemically pure compounds |

| Direct halogenation | 60–80% | >95% | Requires careful control to prevent over-halogenation |

Reaction Mechanisms

- Radical Bromination: Initiated by UV light or thermal decomposition of AIBN, forming bromine radicals that attack the aromatic ring at the ortho position, guided by electronic effects.

- Electrophilic Aromatic Substitution: Chlorination proceeds via the formation of a chloronium ion, which electrophilically substitutes at the 5-position.

- Hydrolysis: Acidic hydrolysis cleaves ester or amide bonds, facilitated by elevated temperatures, yielding free amino acids.

Notes on Process Optimization and Industrial Relevance

- Temperature Control: Critical during halogenation to prevent polyhalogenation or degradation.

- Solvent Choice: Aromatic hydrocarbons like toluene or halogenated alkanes such as dichloromethane provide suitable media for halogenation and hydrolysis steps.

- Purification Strategies: Recrystallization, chromatography, and pH adjustments are employed to enhance purity.

Summary of Key Preparation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of both bromine and chlorine atoms on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound and its closest analogs:

Key Observations:

Halogen Position and Type: The target compound uniquely combines Br and Cl at positions 2 and 5, respectively. This contrasts with analogs like the 4-bromo derivative () and the 3-bromo-5-methyl variant (). Halogen positioning influences electronic effects (e.g., inductive withdrawal) and steric interactions, which can alter reactivity or biological target affinity. Replacement of Cl with CH₃ () reduces polarity, while substitution with F () increases electronegativity but removes the amino group, drastically altering chemical behavior.

Molecular Weight and Solubility: The hydrochloride salt form of the 4-bromo analog () enhances solubility in polar solvents compared to the free acid form of the target compound.

Pharmacokinetic and Functional Comparisons

While direct pharmacokinetic data for this compound is lacking, insights can be drawn from structurally related excitatory amino acids like BMAA (2-Amino-3-(methylamino)-propanoic acid, ). BMAA exhibits low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and requires high doses (>100 mg/kg) to achieve neurotoxic concentrations . Although BMAA lacks halogenation, its β-amino acid structure highlights the importance of substituent effects on BBB penetration.

Q & A

What synthetic strategies are recommended for enantioselective synthesis of 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid?

Basic

A seven-step synthetic route is commonly employed, involving Boc (tert-butoxycarbonyl) protection of the amino group, homologation at the carboxyl end, and chiral resolution via modified Barton-McCombie deoxygenation. Enantiomeric purity (>99%) is achieved using chiral HPLC, critical for pharmacological studies. Key intermediates include N-Boc-protected piperidones, which are ring-opened and deprotected to yield the final enantiomers .

How can physicochemical properties (e.g., solubility, logP) be experimentally validated for this compound?

Basic

Physicochemical characterization should integrate computational models (e.g., ESOL, Ali, SILICOS-IT) with empirical validation. For solubility, use dynamic light scattering (DLS) or nephelometry in buffer systems (pH 1–7.4). LogP values can be determined via shake-flask HPLC, accounting for hydrogen bond donors (3 HBD) and acceptors (4 HBA) identified from InChi/SMILES descriptors. Polar surface area (83.55 Ų) suggests moderate membrane permeability, necessitating formulation optimization .

What advanced methodologies assess enantiomer-specific activity at GABA receptors?

Advanced

Enantiomers exhibit divergent GABA receptor affinities. For GABAB receptor studies, use guinea pig ileum contraction assays with electrical stimulation. IC50 values (e.g., 7.4 µM vs. 0.14 µM for baclofen homologues) quantify potency, while antagonist sensitivity (e.g., CGP35348) distinguishes receptor subtype engagement. Chiral HPLC-validated enantiomers are essential to avoid confounding results from racemic mixtures .

How can computational modeling predict substituent effects on bioactivity?

Advanced

QSAR models leveraging PubChem descriptors (e.g., XLOGP3, TPSA) and molecular docking (AutoDock Vina) can evaluate bromo/chloro substituent impacts. Substituent electronic effects (Hammett σ values) correlate with receptor binding energy. For example, electron-withdrawing groups (e.g., -Br, -Cl) enhance GABA receptor affinity by stabilizing π-π interactions in hydrophobic pockets .

How should researchers resolve contradictions in solubility predictions across computational models?

Data Contradiction Analysis

Discrepancies arise from model training datasets (e.g., ESOL: 2.26 mol/L vs. SILICOS-IT: 0.0513 mol/L). Validate predictions experimentally via phase solubility analysis or differential scanning calorimetry (DSC). Prioritize models aligned with experimental conditions (e.g., pH, temperature) and account for ionization states (pKa ~2.5 for carboxyl group) .

What structural features explain the compound’s activity compared to phenylalanine derivatives?

Structure-Activity Relationship

The 2-bromo-5-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, reducing off-target binding compared to unsubstituted phenylalanine. In GABA receptor assays, halogenated derivatives show 50-fold lower IC50 than non-halogenated homologues. Additionally, the β-amino acid backbone enhances metabolic stability over α-amino analogs, as observed in pharmacokinetic studies of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.